molecular formula C29H38N4O6 B8082345 N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate

Cat. No.: B8082345
M. Wt: 538.6 g/mol
InChI Key: XIGAHNVCEFUYOV-WLHGVMLRSA-N
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Description

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate is a useful research compound. Its molecular formula is C29H38N4O6 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
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Biological Activity

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate, commonly referred to as WAY 100635, has garnered significant attention in pharmacological research due to its selective antagonistic properties on the serotonin 5-HT1A receptor. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine ring, a methoxyphenyl group, and a pyridine moiety. The molecular formula is C25H34N4O2C_{25}H_{34}N_4O_2 with a molecular weight of approximately 434.57 g/mol. The maleate salt form enhances its solubility and bioavailability.

WAY 100635 acts primarily as a selective antagonist at the 5-HT1A serotonin receptor, which plays a critical role in various neurophysiological processes including mood regulation, anxiety, and cognition. It has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus when administered in vitro, suggesting its potential utility in treating depression and anxiety disorders.

Key Findings:

  • In Vitro Studies : In experiments using rat brain slices, WAY 100635 (10 nM) significantly increased the firing rate of serotonergic neurons by approximately 13% compared to baseline levels. This effect was reversed when serotonin (5-HT) was introduced, indicating competitive antagonism at the receptor site .
  • IC50 Value : The compound exhibits an IC50 value of approximately 0.95 nM against serotonin, demonstrating its high potency as an antagonist .

Biological Activity Overview

The following table summarizes key biological activities associated with WAY 100635:

Activity Description Reference
5-HT1A Receptor Antagonism Increases serotonergic neuron firing rates; potential antidepressant effects
Cognitive Enhancement May enhance cognitive functions by modulating serotonin levels
Anxiolytic Effects Potentially reduces anxiety symptoms in animal models
Neuroprotective Properties Exhibits neuroprotective effects in various neurodegenerative models

Case Studies and Research Findings

  • Antidepressant Potential : A study involving chronic administration of WAY 100635 in rodent models demonstrated significant reductions in depressive-like behaviors, suggesting its potential utility as an antidepressant agent .
  • Anxiety Disorders : Another investigation assessed the compound's effects on anxiety-related behaviors in mice. Results indicated that WAY 100635 significantly reduced anxiety-like responses in elevated plus maze tests, reinforcing its anxiolytic potential .
  • Neuroimaging Studies : Positron Emission Tomography (PET) studies using radiolabeled versions of WAY 100635 have shown high binding affinity to the 5-HT1A receptors across various brain regions, including the hippocampus and frontal cortex. These findings support its role in modulating serotonergic neurotransmission and provide insights into its pharmacokinetics .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGAHNVCEFUYOV-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate
Reactant of Route 2
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate
Reactant of Route 3
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate
Reactant of Route 4
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate
Reactant of Route 5
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate
Reactant of Route 6
Reactant of Route 6
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.